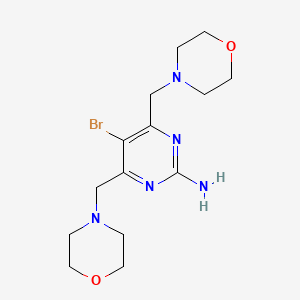![molecular formula C20H16N6O3S B14003277 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29821-93-0](/img/structure/B14003277.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–). Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains 8-hydroxyquinoline, a well-known ligand for metal complexes, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.
Preparation Methods
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves an azo coupling reaction. This reaction is performed between a diazonium salt and a coupling component. For instance, the diazonium salt can be prepared from 4-methylpyrimidin-2-ylamine, which is then reacted with 8-hydroxyquinoline to form the azo compound . The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides .
Scientific Research Applications
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. For instance, as a glyoxalase I inhibitor, the compound binds to the active site of the enzyme, preventing its normal function in detoxifying methylglyoxal, a cytotoxic byproduct. This inhibition can lead to the accumulation of toxic substances in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide include:
(E)-4-((2-amino-8-hydroxyquinolin-5-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide: Another glyoxalase I inhibitor with a thiazole moiety.
1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-ethylpiperazin-1-yl)ethanone: A compound with antifungal activity, containing a piperazine ring.
The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety and the sulfonamide group, which imparts both metal-chelating and antimicrobial properties.
Properties
CAS No. |
29821-93-0 |
|---|---|
Molecular Formula |
C20H16N6O3S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N6O3S/c1-13-10-12-22-20(23-13)26-30(28,29)15-6-4-14(5-7-15)24-25-17-8-9-18(27)19-16(17)3-2-11-21-19/h2-12,27H,1H3,(H,22,23,26) |
InChI Key |
PIODDWPPYJEJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
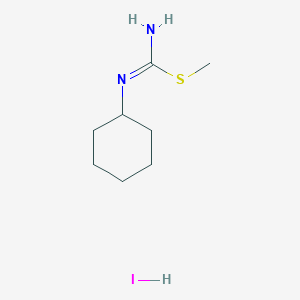
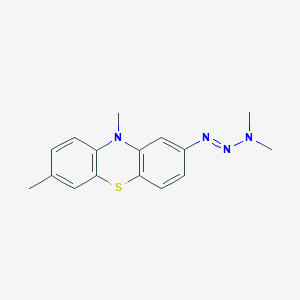

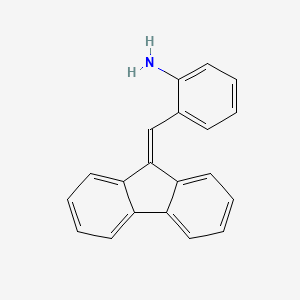
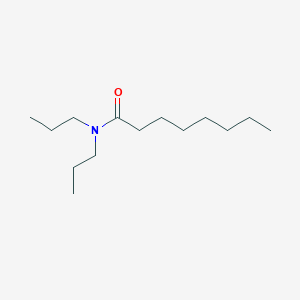

![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
